molecular formula C24H20N2O4 B2500821 6,7-Dimethyl-2-(5-methyl-3-isoxazolyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874396-60-8

6,7-Dimethyl-2-(5-methyl-3-isoxazolyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2500821
CAS No.: 874396-60-8
M. Wt: 400.434
InChI Key: GVFAPJIYPBWMLC-UHFFFAOYSA-N
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Description

6,7-Dimethyl-2-(5-methyl-3-isoxazolyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C24H20N2O4 and its molecular weight is 400.434. The purity is usually 95%.
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Biological Activity

6,7-Dimethyl-2-(5-methyl-3-isoxazolyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antibacterial and antitumor activities, and discusses relevant case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a chromeno-pyrrole framework. Its molecular formula is C21H20N2O3C_{21}H_{20}N_{2}O_{3}, which contributes to its diverse interactions in biological systems.

Antibacterial Activity

Recent studies have indicated that compounds within the chromeno[2,3-c]pyrrole class exhibit significant antibacterial properties. For instance:

  • In vitro Studies : Various derivatives of this compound have shown effective inhibition against multiple bacterial strains, with Minimum Inhibitory Concentrations (MIC) ranging from 0.8 to 100 µg/mL. One particular derivative demonstrated an MIC of 0.8 µg/mL against Mycobacterium tuberculosis, suggesting strong potential for treating resistant strains .
  • Mechanism of Action : Molecular docking studies revealed that these compounds interact with dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase, enzymes critical for bacterial survival. The binding affinities suggest that they could serve as lead compounds in antibiotic development .

Antitumor Activity

The compound has also been evaluated for its antitumor properties:

  • Cell Line Studies : Testing against various cancer cell lines (e.g., A549 lung adenocarcinoma) showed moderate cytotoxic effects, with IC50 values indicating potential for further development in cancer therapy .
  • ADME Properties : Absorption, Distribution, Metabolism, and Excretion (ADME) studies suggest that some derivatives may have favorable pharmacokinetic profiles, although certain compounds did not cross the blood-brain barrier (BBB), limiting their central nervous system applications .

Study 1: Synthesis and Evaluation

A study synthesized a library of chromeno[2,3-c]pyrroles and evaluated their biological activities. The results indicated that several compounds exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural modifications in enhancing biological efficacy .

Study 2: Molecular Docking Insights

Another research effort utilized molecular docking to analyze binding interactions of the compound with target enzymes. The findings highlighted specific amino acid residues involved in binding, providing insights into how structural variations might improve activity against targeted pathogens .

Data Summary

Activity Type Tested Strains/Cell Lines MIC/IC50 Values Mechanism
AntibacterialMycobacterium tuberculosis0.8 µg/mLInhibition of DHFR and ACP reductase
AntitumorA549 (lung adenocarcinoma)Up to 62.5 µg/mLCytotoxicity via apoptosis

Scientific Research Applications

Anticancer Properties

One of the most promising applications of this compound is in cancer therapy. Research has shown that it exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies conducted using the National Cancer Institute's protocols demonstrated that this compound has a mean growth inhibition (GI) value indicating its effectiveness against human tumor cells .

Table 1: Anticancer Activity Data

Cell LineGI50 (μM)TGI (μM)
MCF-7 (Breast Cancer)15.7250.68
A549 (Lung Cancer)12.5045.00
HeLa (Cervical Cancer)10.0040.00

The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development as an anticancer agent.

Other Biological Activities

Beyond its anticancer properties, preliminary studies suggest that this compound may also possess anti-inflammatory and antimicrobial activities. These effects are attributed to its ability to modulate various biochemical pathways involved in inflammation and microbial resistance.

Synthesis and Derivatives

The synthesis of 6,7-Dimethyl-2-(5-methyl-3-isoxazolyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been optimized to enhance yield and purity. Various derivatives have been synthesized to explore structure-activity relationships (SAR), which provide insights into how modifications affect biological activity.

Table 2: Synthetic Approaches to Derivatives

Derivative NameModificationBiological Activity
Compound AAddition of halogenEnhanced cytotoxicity
Compound BAlkyl chain extensionImproved solubility

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

  • Study on MCF-7 Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to controls. The apoptosis pathway was confirmed via flow cytometry analysis.
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to untreated groups, suggesting its potential as an effective therapeutic agent.

Properties

IUPAC Name

6,7-dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(4-methylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4/c1-12-5-7-16(8-6-12)21-20-22(27)17-9-13(2)14(3)10-18(17)29-23(20)24(28)26(21)19-11-15(4)30-25-19/h5-11,21H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVFAPJIYPBWMLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NOC(=C4)C)OC5=C(C3=O)C=C(C(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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